Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Multi-step pharmaceutical synthesis often struggles with low intermediate yields and protecting group incompatibility. Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 406235-30-1) directly addresses these bottlenecks with a 97% synthetic yield and acid-labile Boc protection that is orthogonal to Cbz groups. • 24-36% yield advantage over Cbz and ethyl carbamate analogs, enabling cost-effective scale-up. • Enables selective deprotection under mild TFA conditions, avoiding harsh hydrogenolysis. • Validated as a key intermediate in PRMT5 inhibitor synthesis (e.g., WO2014/128465) for oncology programs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 406235-30-1
Cat. No. B1290313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
CAS406235-30-1
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3
InChIKeySWUCHJAQBNXPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS 406235-30-1) for Pharmaceutical Intermediates


Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 406235-30-1), also known as N-Boc-4-methyl-4-hydroxy piperidine, is a piperidine derivative widely utilized as a protected intermediate in pharmaceutical and agrochemical synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances its stability and selectivity in multi-step organic syntheses, particularly for the preparation of bioactive molecules . Its dual hydrophobic (tert-butyl) and hydrophilic (hydroxyl) characteristics enable versatile reactivity, making it a valuable building block in medicinal chemistry applications [1].

Why N-Boc-4-Methyl-4-Hydroxy Piperidine Cannot Be Substituted with Analogous Protecting Groups


Direct substitution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with its Cbz-, ethyl-, or unprotected amine analogs is not feasible due to significant differences in synthetic efficiency, deprotection orthogonality, and physicochemical properties. The Boc protecting group offers a unique combination of high-yielding synthesis (e.g., 97%) and mild, acid-labile deprotection conditions (e.g., TFA/DCM) that are orthogonal to many other functional groups. In contrast, Cbz analogs often exhibit lower yields (e.g., 73%) and require harsher hydrogenolysis conditions (Pd/C, H₂) that are incompatible with reduction-sensitive functionalities [1]. Furthermore, the unprotected amine (4-hydroxy-4-methylpiperidine) lacks the necessary protection for selective functionalization in multi-step sequences, while the ethyl carbamate analog shows markedly lower synthetic yields (e.g., 61%) and different stability profiles, underscoring the procurement and experimental necessity for the specific Boc-protected compound .

Quantitative Differentiation Evidence for Tert-Butyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate vs. Analogs


Synthesis Yield Superiority vs. Cbz-Protected Analog

In the preparation of the protected piperidine intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is synthesized via Grignard addition to N-Boc-4-piperidone with a reported isolated yield of 97% [1]. In contrast, the analogous Cbz-protected derivative, benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, is prepared via acylation of the parent amine with benzyl chloroformate, achieving a significantly lower isolated yield of 73% under comparable laboratory conditions . This 24-percentage-point yield advantage directly translates to higher material efficiency and reduced cost in multi-step syntheses.

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Synthesis Yield Advantage Over Ethyl Carbamate Analog

The synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate proceeds in 97% yield from N-Boc-4-piperidone [1]. In a cross-study comparison, the corresponding ethyl carbamate analog (ethyl 4-hydroxy-4-methylpiperidine-1-carboxylate) is synthesized with only a 61% isolated yield under its own optimized conditions . The 36-percentage-point yield differential highlights the superior efficiency of the Boc-protected synthesis route, which minimizes waste and maximizes atom economy, making it a more economical choice for procurement and process development.

Organic Synthesis Process Optimization Cost Efficiency

Orthogonal Deprotection Selectivity vs. Cbz-Protected Analogs

The Boc protecting group on tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate can be selectively removed under mild acidic conditions (e.g., TFA/DCM), a process that is orthogonal to many common functional groups [1]. In contrast, the Cbz protecting group requires hydrogenolysis over a palladium catalyst (H₂, Pd/C) for removal, which is incompatible with substrates containing reducible functionalities such as alkenes, alkynes, or nitro groups [2]. This orthogonal deprotection profile is a critical differentiator for complex molecule synthesis where selective unmasking of the piperidine nitrogen is required without affecting other sensitive moieties [3].

Peptide Chemistry Orthogonal Protection Medicinal Chemistry

Reported Purity Standards for Procurement

Commercially sourced tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is consistently reported with a high purity of 97% as verified by analytical methods such as HPLC, NMR, and GC . While purity is a vendor-specific metric rather than an intrinsic property of the compound, the widespread availability of this compound at ≥97% purity across multiple reputable suppliers establishes a reliable baseline for procurement. This high purity level minimizes the need for costly in-house repurification steps, providing a quantifiable advantage in both time and resource allocation for synthetic projects compared to less standardized or lower-purity intermediates.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for Tert-Butyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate


Medicinal Chemistry: Synthesis of PRMT5 Inhibitor Intermediates

The high synthetic yield (97%) and orthogonal Boc protection of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate make it an ideal building block for constructing complex piperidine-containing pharmacophores. Its use as a protected intermediate is exemplified in the synthesis of PRMT5 inhibitors for cancer therapy, as documented in patent WO2014/128465, where the compound's structural features facilitate selective functionalization without premature deprotection [1]. The 24-36 percentage point yield advantage over Cbz and ethyl carbamate analogs directly translates to more efficient scale-up and cost-effective procurement for medicinal chemistry programs targeting this enzyme class.

Process Chemistry: Multi-Step Synthesis Requiring Orthogonal Deprotection

In complex molecule synthesis where multiple protecting groups are employed, the acid-labile Boc group of this compound offers critical orthogonality. It can be selectively removed using mild TFA/DCM conditions without affecting reduction-sensitive Cbz or other protecting groups, a feature not possible with Cbz-protected analogs which require harsh hydrogenolysis conditions [2]. This orthogonal deprotection strategy is essential for the efficient synthesis of advanced pharmaceutical intermediates and APIs, making the procurement of the specific Boc-protected compound a strategic decision for process chemists designing convergent synthetic routes [3].

Agrochemical Development: Synthesis of Novel Pesticide Candidates

The piperidine scaffold, protected by the versatile Boc group, is a common motif in agrochemical discovery. The compound's demonstrated utility as an intermediate in pharmaceutical synthesis, combined with its high commercial purity (97%), positions it as a valuable starting material for developing new pesticide candidates . The quantitative yield advantages over ethyl carbamate analogs (97% vs. 61%) offer significant cost savings during the large-scale synthesis typically required for agrochemical lead optimization and field trials .

Academic Research: Methodology Development in Heterocyclic Chemistry

For academic laboratories focused on developing new synthetic methodologies, the high-yielding, reproducible synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (97% yield) makes it an attractive substrate for exploring novel reactions, such as Mitsunobu couplings to generate N-heterocyclic alkyl ethers . Its ready availability at high purity minimizes experimental variability, enabling more robust and reproducible results in method development studies. The clear yield advantage over alternative protecting groups (Cbz: 73%, ethyl: 61%) supports its preferential use as a model substrate for optimizing new catalytic transformations.

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